![molecular formula C12H10N4O2S B2879644 2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one CAS No. 877794-73-5](/img/structure/B2879644.png)

2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

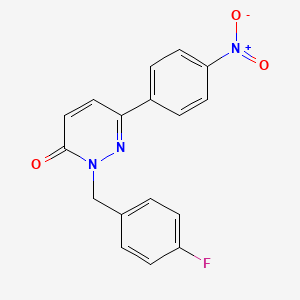

Compounds with structures similar to “2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one” often belong to the class of heterocyclic compounds. These compounds contain a ring structure containing atoms of at least two different elements . They are often used in the development of pharmaceuticals due to their diverse range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact synthesis process for “this compound” would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure of “this compound” would likely be complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. Similar compounds have been found to undergo a variety of reactions, including condensation reactions and cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties would depend on the specific structure of "this compound" .Scientific Research Applications

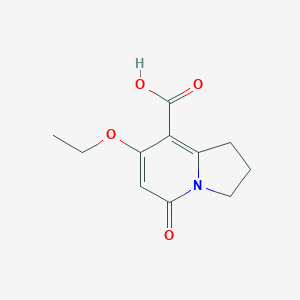

Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors

Research has identified compounds with structures similar to "2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one" as potent inhibitors of phosphodiesterase type 4 (PDE4). These inhibitors are known for their selectivity and potential in treating inflammatory diseases by modulating immune responses. Such compounds have shown efficacy in inhibiting TNF-alpha release from human mononuclear cells, highlighting their therapeutic potential in inflammatory conditions (Raboisson et al., 2003).

Antioxidant and Anticancer Activities

Derivatives structurally related to the compound have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds have shown considerable chemical and pharmacological activities, indicating potential applications in developing new therapeutic agents for cancer treatment (Mahmoud et al., 2017).

Protoporphyrinogen Oxidase Inhibitors

A series of pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives have been synthesized as candidates for herbicides, demonstrating excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. These findings suggest applications in agricultural chemistry, particularly in the development of new herbicides with specific modes of action (Li et al., 2008).

Corticotropin-Releasing Factor Receptor-1 Antagonists

Compounds with the pyrazolo[1,5-a]-1,3,5-triazine structure, similar to "this compound," have been identified as selective antagonists for the corticotropin-releasing factor receptor-1 (CRF1). These antagonists are explored for their potential in treating anxiety and depression, demonstrating efficacy in animal models of anxiety (Gilligan et al., 2009).

Mechanism of Action

Target of Action

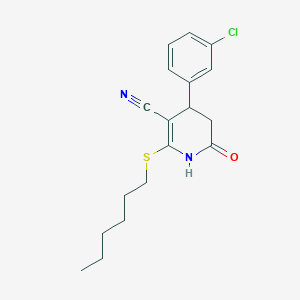

The primary targets of 2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one are currently unknown. The compound belongs to the class of 1,2,4-triazoles, which have been extensively studied due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .

Mode of Action

It is known that 1,2,4-triazoles that contain the sulfanyl functional group directly attached to the heterocyclic core have been studied for their potential use as bioactive compounds .

Biochemical Pathways

It is known that some of the biological activities of 1,2,4-triazole thiols include anticancer, enzyme inhibition capacity, antioxidant, antimicrobial, anti-inflammatory, and antituberculous .

Action Environment

It is known that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Safety and Hazards

Properties

IUPAC Name |

2-(4-methoxyphenyl)-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)9-6-10-11(17)13-14-12(19)16(10)15-9/h2-6H,1H3,(H,13,17)(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXZAFHQAVFTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2879563.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2879564.png)

![1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane](/img/structure/B2879565.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2879567.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2879578.png)

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)

![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B2879583.png)